molecular formula C14H17ClN4O2 B5025379 8-(3-Methylpiperazin-1-yl)-5-nitroquinoline;hydrochloride

8-(3-Methylpiperazin-1-yl)-5-nitroquinoline;hydrochloride

Cat. No.: B5025379
M. Wt: 308.76 g/mol
InChI Key: CEXKIUNVTLQGCH-UHFFFAOYSA-N
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Description

8-(3-Methylpiperazin-1-yl)-5-nitroquinoline;hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group at the 3-position and a nitro group at the 5-position of the quinoline ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Methylpiperazin-1-yl)-5-nitroquinoline typically involves the following steps:

    Nitration of Quinoline: The starting material, quinoline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Piperazine Substitution: The nitrated quinoline is then reacted with 3-methylpiperazine under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile, to form the desired product.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of 8-(3-Methylpiperazin-1-yl)-5-nitroquinoline;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

8-(3-Methylpiperazin-1-yl)-5-nitroquinoline;hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be further functionalized with different substituents.

    Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Reduction: 8-(3-Methylpiperazin-1-yl)-5-aminoquinoline.

    Substitution: Various substituted piperazine derivatives.

    Oxidation: Quinoline N-oxide derivatives.

Scientific Research Applications

8-(3-Methylpiperazin-1-yl)-5-nitroquinoline;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Medicine: Explored for its therapeutic potential in treating bacterial infections and certain types of cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-(3-Methylpiperazin-1-yl)-5-nitroquinoline;hydrochloride involves its interaction with DNA and inhibition of topoisomerase enzymes. The compound intercalates into the DNA helix, disrupting the normal function of topoisomerase I and II, which are essential for DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately cell death, making it a potential anticancer and antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Methylpiperazin-1-yl)-5-nitroquinoline;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and piperazine groups enhances its ability to interact with biological targets, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

8-(3-methylpiperazin-1-yl)-5-nitroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2.ClH/c1-10-9-17(8-7-15-10)13-5-4-12(18(19)20)11-3-2-6-16-14(11)13;/h2-6,10,15H,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXKIUNVTLQGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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